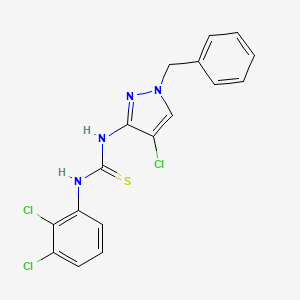![molecular formula C18H21ClN2O2 B4285489 N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4285489.png)
N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea
Overview
Description
N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea, also known as CPEU, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPEU is a urea derivative that has been synthesized through a specific method and has been found to exhibit several biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea is not fully understood, but it is believed to act on the GABAergic system in the brain. N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has inhibitory effects on the nervous system. It has also been found to modulate the activity of certain ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea has been found to exhibit several biochemical and physiological effects, including anticonvulsant, antidepressant, anxiolytic, and neuroprotective effects. It has also been shown to have anti-inflammatory properties and may help in the prevention of oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea has several advantages for lab experiments, including its high purity and stability. It is also readily available and can be synthesized in large quantities. However, one of the limitations of using N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea.
Future Directions
There are several future directions for research on N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy of N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea in animal models of these diseases. Another area of interest is the development of more potent and selective N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea analogs with fewer potential side effects. Additionally, the mechanism of action of N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea needs to be further elucidated to better understand its therapeutic potential.
Scientific Research Applications
N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea has been found to exhibit several potential therapeutic applications, including anticonvulsant, antidepressant, and anxiolytic effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea has been shown to have neuroprotective effects and may help in the prevention of neuronal damage caused by oxidative stress.
properties
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-3-15(13-9-11-14(19)12-10-13)20-18(22)21-16-7-5-6-8-17(16)23-4-2/h5-12,15H,3-4H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZFSYKPJMKVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)propyl]-3-(2-ethoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)
![ethyl N-[(isobutylamino)carbonyl]-beta-alaninate](/img/structure/B4285418.png)
![ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285425.png)

![ethyl N-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285437.png)
![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4285469.png)
![ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285474.png)
![ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4285475.png)
![N-(3-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4285481.png)
![N-[1-(4-chlorophenyl)propyl]-N'-ethylurea](/img/structure/B4285493.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4285497.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285503.png)
![N-(2,5-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285504.png)
